Cas no 850348-72-0 (1,3-Dioxolane,2-[(4-methylphenoxy)methyl]-)

1,3-Dioxolane,2-[(4-methylphenoxy)methyl]- is a cyclic acetal derivative characterized by its dioxolane ring structure substituted with a 4-methylphenoxymethyl group. This compound is of interest in organic synthesis due to its stability and reactivity as a protecting group for carbonyl functionalities or as an intermediate in the preparation of more complex molecules. The presence of the methylphenoxy moiety enhances its solubility in organic solvents, facilitating its use in various reaction conditions. Its well-defined structure and purity make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals, where precise molecular control is required.
1,3-Dioxolane,2-[(4-methylphenoxy)methyl]- structure
850348-72-0 structure
Product Name:1,3-Dioxolane,2-[(4-methylphenoxy)methyl]-
CAS No:850348-72-0
MF:C11H14O3
MW:194.227063655853
CID:716830
PubChem ID:17749904
Update Time:2025-05-19

1,3-Dioxolane,2-[(4-methylphenoxy)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxolane,2-[(4-methylphenoxy)methyl]-
    • 2-(4-METHYL-PHENOXYMETHYL)-[1,3]DIOXOLANE
    • 2-[(4-methylphenoxy)methyl]-1,3-dioxolane
    • 2-((p-Tolyloxy)methyl)-1,3-dioxolane
    • 850348-72-0
    • 2-(p-tolyloxymethyl)-1,3-dioxolane
    • AKOS006292863
    • 2-(4-Methylphenoxymethyl)-[1,3]dioxolane
    • DTXSID70590064
    • Inchi: 1S/C11H14O3/c1-9-2-4-10(5-3-9)14-8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3
    • InChI Key: BAAWSMFFPQVABY-UHFFFAOYSA-N
    • SMILES: O1CCOC1COC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 194.09400
  • Monoisotopic Mass: 194.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7A^2
  • XLogP3: 1.9

Experimental Properties

  • PSA: 27.69000
  • LogP: 1.74670

1,3-Dioxolane,2-[(4-methylphenoxy)methyl]- Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3-Dioxolane,2-[(4-methylphenoxy)methyl]- Pricemore >>

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Additional information on 1,3-Dioxolane,2-[(4-methylphenoxy)methyl]-

1,3-Dioxolane,2-[(4-methylphenoxy)methyl]-: A Comprehensive Overview

1,3-Dioxolane,2-[(4-methylphenoxy)methyl]- (CAS No. 850348-72-0) is a versatile organic compound with a unique structure that combines a dioxolane ring with a 4-methylphenoxy substituent. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The dioxolane ring is a five-membered cyclic ether that imparts stability and reactivity to the molecule, while the 4-methylphenoxy group introduces aromaticity and hydrophobicity. Together, these features make this compound a valuable building block in organic synthesis.

Recent studies have highlighted the importance of 1,3-dioxolanes as intermediates in the synthesis of complex molecules. For instance, researchers have utilized this compound as a key intermediate in the development of novel antiviral agents and anti-inflammatory drugs. The ability of the dioxolane ring to undergo various transformations, such as ring-opening reactions and cyclizations, has made it an indispensable component in modern drug discovery pipelines. Moreover, the 4-methylphenoxy group has been shown to enhance the bioavailability of certain compounds by improving their solubility and permeability.

In the context of agrochemicals, 1,3-dioxolanes have been explored as potential precursors for herbicides and fungicides. The aromatic substituent in this compound allows for selective interactions with target enzymes or receptors, making it a promising candidate for developing environmentally friendly pest control agents. Recent advancements in green chemistry have further emphasized the importance of using such compounds to minimize ecological impact while maintaining efficacy.

The synthesis of 1,3-dioxolanes has also seen significant progress in recent years. Traditional methods often involved multi-step procedures with low yields; however, modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have revolutionized the production process. These innovations not only improve efficiency but also reduce waste generation, aligning with global sustainability goals.

From a materials science perspective, 1,3-dioxolanes have been investigated for their potential use in polymer synthesis. The cyclic ether structure can serve as a monomer for producing biodegradable polymers or as a cross-linking agent for enhancing material properties such as tensile strength and thermal stability. Such applications are particularly relevant in industries seeking to transition toward more sustainable materials.

In conclusion, 1,3-Dioxolane,2-[(4-methylphenoxy)methyl]- (CAS No. 850348-72-0) stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique structure enables it to play a pivotal role in drug discovery, agrochemical development, and materials innovation. As research continues to uncover new applications and improved synthesis methods for this compound, its significance in both academic and industrial settings is expected to grow further.

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